molecular formula C20H19N5O5S B2711097 N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide CAS No. 888419-37-2

N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

カタログ番号 B2711097
CAS番号: 888419-37-2
分子量: 441.46
InChIキー: VDMWKEPHVYQCDK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C20H19N5O5S and its molecular weight is 441.46. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Bioactivation and Prodrug Development

Research on related compounds, such as CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), reveals the potential of such chemicals in bioactivation and prodrug development. CB 1954 is activated by the enzyme DT diaphorase, producing a highly selective cytotoxicity by forming DNA-DNA interstrand crosslinks, a mechanism that could potentially be shared by the compound (Knox et al., 1991). This demonstrates the compound's potential use in developing targeted cancer therapies, particularly through gene-directed enzyme prodrug therapy (GDEPT), where the prodrug is selectively activated in tumor cells.

Nitroreductase Enzyme Activation

The activation of nitro-containing prodrugs by nitroreductase enzymes, as seen with CB 1954, indicates a pathway through which N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide might also be activated in a therapeutic context. The enzyme responsible for converting CB 1954 into its cytotoxic form has been identified as NAD(P)H dehydrogenase (quinone), which suggests a similar mechanism could be exploited for the activation of the compound , offering a targeted approach to cancer therapy (Knox et al., 1988).

作用機序

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide involves the condensation of 4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzoic acid with ethyl chloroformate, followed by reaction with ammonia to form the final product.", "Starting Materials": [ "4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzoic acid", "Ethyl chloroformate", "Ammonia" ], "Reaction": [ "Step 1: Condensation of 4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine or pyridine to form the corresponding ethyl ester intermediate.", "Step 2: Addition of ammonia to the ethyl ester intermediate to form the final product, N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide.", "Step 3: Purification of the final product by recrystallization or chromatography." ] }

CAS番号

888419-37-2

製品名

N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

分子式

C20H19N5O5S

分子量

441.46

IUPAC名

N-[4-amino-2-[(4-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide

InChI

InChI=1S/C20H19N5O5S/c1-2-30-15-9-5-13(6-10-15)18(26)22-16-17(21)23-20(24-19(16)27)31-11-12-3-7-14(8-4-12)25(28)29/h3-10H,2,11H2,1H3,(H,22,26)(H3,21,23,24,27)

InChIキー

VDMWKEPHVYQCDK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=C(C=C3)[N+](=O)[O-])N

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。